molecular formula C18H26O3 B8341502 8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol

8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8341502
M. Wt: 290.4 g/mol
InChI Key: ULXVNDZBJLDAPX-UHFFFAOYSA-N
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Patent
US06384065B1

Procedure details

In 10 ml of tetrahydrofuran was dissolved 1.10 g of 8-[4-(tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decane-8-ol. Then, 5.00 ml of 6 mol/L hydrochloric acid and 5.00 ml of water were added at an ice-cooled temperature and the resulting mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into a mixture of water and ethyl acetate, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Hexane was added to the residue, and the resulting crystal was collected by filtration to obtain 0.67 g of 4-[4-(tert-butyl)phenyl]-4-hydroxy-1-cyclohexanone as a colorless crystalline product.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2([OH:21])[CH2:20][CH2:19][C:14]3(OCC[O:15]3)[CH2:13][CH2:12]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl.O.C(OCC)(=O)C>O1CCCC1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2([OH:21])[CH2:12][CH2:13][C:14](=[O:15])[CH2:19][CH2:20]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1(CCC(CC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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